molecular formula C6H4F3NS B018515 2-Mercapto-5-(trifluoromethyl)pyridine CAS No. 76041-72-0

2-Mercapto-5-(trifluoromethyl)pyridine

Cat. No.: B018515
CAS No.: 76041-72-0
M. Wt: 179.17 g/mol
InChI Key: YFSCXLSUZZXNHW-UHFFFAOYSA-N
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Description

2-Mercapto-5-(trifluoromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4F3NS and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bacteriostatic and Antituberculosis Agents : Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have potential as bacteriostatic and antituberculosis agents (Miszke et al., 2008).

  • Spectroscopic and Antimicrobial Properties : 5-Bromo-2-(trifluoromethyl)pyridine exhibits promising spectroscopic, optical, DNA, and antimicrobial properties, useful in pharmaceuticals and biotechnology (Vural & Kara, 2017).

  • Biological Activity in Nematode Inhibition : New chrysin derivatives with 2-mercaptopyridine or 5-(trifluoromethyl)-2-mercaptopyridine fragments inhibit larval development in nematode Caenorhabbiditis elegans, indicating biological activity (Valdez-Calderón et al., 2016).

  • Dye-Sensitized Solar Cells : 2-Mercapto pyridine doped PEO enhances the performance of dye-sensitized solar cells due to its greater electron donating capacity (Achari et al., 2011).

  • Amperometric Sensors : Mercaptopyridine-montmorillonite intercalation compounds show potential for developing functional amperometric sensors with unique properties (Colilla et al., 2005).

  • Antibacterial Activity : Novel 5,5′-(pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole)-related derivatives exhibit promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Mechanism of Action

Target of Action

It has been employed as a ligand in metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.

Mode of Action

As a ligand in metal complexes , it likely interacts with its targets through the formation of coordinate covalent bonds. The trifluoromethyl group and the pyridine ring may also participate in various interactions, such as hydrogen bonding, pi stacking, and dipole-dipole interactions, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its use in the synthesis of anti-tumor agents and hiv protease inhibitors , it may influence pathways related to cell proliferation and viral replication.

Result of Action

Its use in the synthesis of anti-tumor agents and hiv protease inhibitors suggests that it may have cytostatic or antiviral effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Mercapto-5-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and interactions with its targets. Moreover, its stability under various conditions is crucial for its storage and application.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCXLSUZZXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226946
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-72-0
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076041720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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